3-(Trifluoromethyl)oxetane-3-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)oxetane-3-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to an oxetane ring, which is further connected to a carboxylic acid group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring through epoxide opening reactions. The reaction conditions often require moderate heating and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine (for bromination), m-chloroperbenzoic acid (for epoxidation), and various reducing agents like lithium aluminum hydride . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
3-(Trifluoromethyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)oxetane-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the oxetane ring can influence its reactivity and overall biological activity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxetanecarboxylic acid: Known for its antibacterial and herbicidal effects.
2-Methyl-oxetane: Used in the synthesis of chiral tetrahydrofurans.
2,2-Dimethyloxirane: Involved in methylenation reactions.
Uniqueness
3-(Trifluoromethyl)oxetane-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and safety profiles .
Biological Activity
3-(Trifluoromethyl)oxetane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, particularly the trifluoromethyl group and the oxetane ring. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula: C5H5F3O2
- Molecular Weight: Approximately 170.09 g/mol
- Functional Groups: Trifluoromethyl group, oxetane ring, carboxylic acid
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets. The oxetane structure contributes to its reactivity and potential as a bioisostere for carboxylic acids, which are often associated with unfavorable pharmacological properties .
Biological Activity
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activity. Specifically, this compound may interact with various biological targets, influencing enzyme activity or receptor binding. The unique properties of the trifluoromethyl group are believed to enhance binding affinity to certain proteins or enzymes, potentially leading to increased potency in biological assays.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to receptors, modulating their activity and influencing physiological responses.
Comparative Analysis with Related Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Phenyloxetane-3-carboxylic acid | Lacks trifluoromethyl group | Different reactivity profile |
3-(4-Fluorophenyl)oxetane-3-carboxylic acid | Fluorine at para position | Variations in electronic properties |
3-(Chlorophenyl)oxetane-3-carboxylic acid | Contains chlorine instead of fluorine | Distinct chemical behavior due to chlorine |
3-Bromomethyloxetane-3-carboxylic acid | Bromine substitution | Different reactivity compared to fluorinated compounds |
The presence of the trifluoromethyl group at the 3-position of the oxetane ring enhances stability and lipophilicity, affecting biological interactions significantly.
Case Studies and Research Findings
- Synthesis and Evaluation : A study reported a novel synthetic approach for converting carboxylic acids to 3-oxetanols using photoredox-catalyzed decarboxylative addition. This method allows for the exploration of oxetanol derivatives as bioisosteres, maintaining similar hydrogen-bonding capacity while increasing lipophilicity .
- Biological Assays : In vitro assays demonstrated that derivatives of oxetanols can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, modifications in the substituents on the oxetane ring were shown to influence their efficacy against specific tumor types .
- Therapeutic Potential : Research into the metabolic pathways of this compound suggests potential therapeutic applications in drug development aimed at targeting specific enzymes or receptors involved in disease processes.
Properties
IUPAC Name |
3-(trifluoromethyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)4(3(9)10)1-11-2-4/h1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGORKUILZOWAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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